

Application Notes and Protocols for ATP Disodium Trihydrate in Cell Culture Media

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Compound of Interest		
Compound Name:	ATP disodium trihydrate	
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Introduction

Adenosine 5'-triphosphate (ATP), the primary intracellular energy currency, also functions as a critical extracellular signaling molecule. When released into the extracellular space due to cellular stress, damage, or active secretion, ATP activates a class of purinergic receptors on the cell surface, triggering a wide array of physiological and pathological responses. **ATP disodium trihydrate** is a stable salt form of ATP commonly used in cell culture experiments to investigate these effects.

These application notes provide a comprehensive overview of the use of **ATP disodium trihydrate** in cell culture media, including recommended concentration ranges for various applications, detailed experimental protocols, and insights into the key signaling pathways involved.

Data Presentation: Recommended ATP Concentrations

The optimal concentration of **ATP disodium trihydrate** is highly dependent on the cell type and the specific biological process being investigated. The following tables summarize empirically determined concentrations from various studies. It is crucial to perform a dose-



response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: ATP Concentration for Immune Cell Modulation

Cell Type	Application	ATP Concentration Range	Observed Effect	Citation(s)
Macrophages	Inflammasome Activation (NLRP3)	100 μM - 1 mM	Induction of IL- 1β secretion.[1] [2][3]	
Macrophages	Cytokine Release (IL-6)	10 μΜ	Promotes transcription of IL-6.[3]	
CD4+ T Cells	Proliferation & Cytokine Release	250 nM	Stimulation of proliferation and cytokine release. [4]	
CD4+ T Cells	Apoptosis Induction	1 mM	Inhibition of cell functions and induction of apoptosis.[4]	_
Dendritic Cells	Maturation and Cytokine Production	μM range	Abrogation of TNF-α, IL-12, and IL-1 at low μM concentrations.	_

Table 2: ATP Concentration for Neurological Cell Studies



Cell Type	Application	ATP Concentration Range	Observed Effect	Citation(s)
Astrocytes (Rat)	Calcium Influx	0.1 nM - 3 mM (EC50: 0.3 nM & 9 μM)	Biphasic dose- response indicating low and high-affinity receptors.[6]	
Astrocytes (Human)	Calcium Mobilization	10 μM - 1 mM	Activation of purinoreceptors and induction of Ca2+ responses. [7][8]	
Neurons (Dorsal Spinal Cord)	Calcium Influx	1 μΜ - 250 μΜ	Increased intracellular Ca2+ in a subpopulation of neurons.[9]	_

Table 3: ATP Concentration for Stem Cell and Cancer Cell Studies



Cell Type	Application	ATP Concentration Range	Observed Effect	Citation(s)
Human Mesenchymal Stem Cells (hMSCs)	Migration	30 μΜ	Promotion of cell migration.[10]	
Human Mesenchymal Stem Cells (hMSCs)	Proliferation	Up to 300 μM	No significant effect on cell proliferation.[10]	
Hep2 and SiHa Cancer Cells	Apoptosis Induction	2 mM - 3 mM (IC50)	Induction of apoptosis through the intrinsic mitochondrial pathway.[11]	_
Lung Cancer Cells (A549)	Epithelial- Mesenchymal Transition (EMT)	Not specified	Induces TGF-β- like EMT.[12]	-

Signaling Pathways

Extracellular ATP primarily signals through two families of purinergic receptors: P2X ion channels and P2Y G-protein coupled receptors. The activation of these receptors initiates diverse downstream signaling cascades.



Extracellular Space Extracellular ATP High Conc. Low Conc. Plasma Membrane P2X7 Receptor P2Y Receptor (Ion Channel) (GPCR) Intracellular Space Phospholipase C K+ Efflux Ca2+ Influx (PLC) NLRP3 Inflammasome IP3 Activation Endoplasmic Caspase-1 Activation Reticulum Pro-IL-1 β -> IL-1 β Ca2+ Release

Extracellular ATP Signaling Pathways

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Caption: Overview of P2X7 and P2Y receptor-mediated signaling by extracellular ATP.

Gene Expression (e.g., IL-6)



Experimental Protocols Protocol 1: Preparation of ATP Disodium Trihydrate Stock Solution

Materials:

- ATP disodium trihydrate powder (e.g., Sigma-Aldrich A3377)
- Sterile, nuclease-free water or PBS
- Sterile 1.5 mL or 2 mL microcentrifuge tubes
- 0.22 μm syringe filter
- pH meter or pH strips
- 1 M NaOH

Procedure:

- Calculation: Determine the mass of ATP disodium trihydrate powder required to make a stock solution of desired concentration (e.g., 100 mM). The molecular weight of ATP disodium trihydrate is 605.19 g/mol.
- Dissolving: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of ATP powder in sterile water or PBS. ATP is soluble in water up to 50 mg/mL.[13]
- pH Adjustment: The initial solution will be mildly acidic (pH ~3.5).[13] Adjust the pH to 7.0-7.5 using 1 M NaOH.[14] Monitor the pH carefully.
- Sterilization: Sterile filter the ATP solution using a 0.22 μm syringe filter into a sterile tube.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 3 months at -70°C.[15] For short-term storage, 4°C is acceptable for a few hours.
 [15]

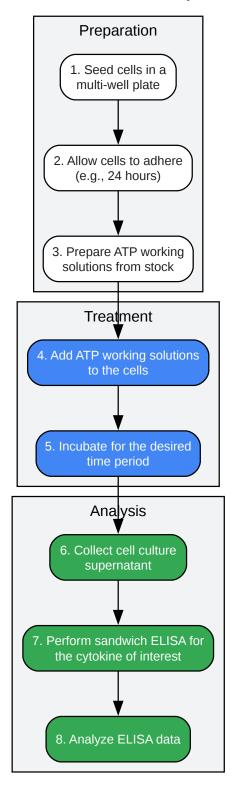


Protocol 2: Treatment of Cultured Cells with ATP and Measurement of Cytokine Secretion by ELISA

This protocol provides a general workflow for treating adherent cells with ATP and subsequently measuring the release of a specific cytokine, such as IL-1 β or IL-6, into the culture supernatant using a sandwich ELISA.



Workflow for ATP Treatment and Cytokine ELISA



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Caption: A typical experimental workflow for studying the effect of ATP on cytokine secretion.



Materials:

- Cultured cells of interest (e.g., macrophages, astrocytes)
- Complete cell culture medium
- Multi-well culture plates (e.g., 24- or 96-well)
- ATP disodium trihydrate stock solution (see Protocol 1)
- Phosphate-buffered saline (PBS)
- Commercial sandwich ELISA kit for the cytokine of interest (e.g., human IL-1β, mouse IL-6)
- Microplate reader

Procedure:

- Cell Seeding: Seed your cells into the wells of a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they
 reach the desired confluency.
- Preparation of ATP Working Solutions: On the day of the experiment, thaw an aliquot of the ATP stock solution and prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.
- Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of ATP. Include a vehicle control (medium without ATP).
- Incubation: Incubate the cells for the desired period (this can range from minutes to hours, depending on the specific response being measured). For cytokine release, an incubation time of 4 to 24 hours is common.[16]
- Supernatant Collection: After incubation, carefully collect the culture supernatant from each well without disturbing the cell monolayer.



- ELISA: Perform the sandwich ELISA according to the manufacturer's protocol.[16][17] This
 typically involves the following steps:
 - Coating the ELISA plate with a capture antibody.
 - Blocking the plate.
 - Adding the collected supernatants and standards to the wells.
 - Adding a detection antibody.
 - Adding an enzyme conjugate.
 - Adding a substrate and stopping the reaction.
- Data Acquisition and Analysis: Read the absorbance of each well using a microplate reader.
 Calculate the concentration of the cytokine in your samples by comparing the absorbance values to the standard curve.

Protocol 3: Measurement of Extracellular ATP Concentration in Cell Culture Supernatant

This protocol is useful for determining the amount of ATP released by cells into the medium, either basally or in response to a stimulus. It utilizes a luciferase-based assay.

Materials:

- · Cultured cells
- · Cell culture medium
- Reagents for inducing ATP release (optional)
- Commercial bioluminescent ATP assay kit (e.g., from Promega, Dojindo, or Sigma-Aldrich)
- Luminometer

Procedure:



- Cell Culture and Treatment: Culture and treat your cells as described in Protocol 2.
- Sample Collection: Carefully collect the cell culture supernatant at various time points. It is crucial to minimize mechanical stress during collection, as this can cause artificial ATP release.[18]
- ATP Measurement:
 - Prepare the ATP assay reagent according to the kit manufacturer's instructions. This
 typically involves mixing a luciferase/luciferin substrate with a buffer.
 - Add a small volume of the collected supernatant to a luminometer-compatible plate.
 - Add the ATP assay reagent to each well.
 - Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
- Standard Curve: Prepare a standard curve using known concentrations of ATP to accurately quantify the amount of ATP in your samples.

Concluding Remarks

The use of **ATP disodium trihydrate** in cell culture is a powerful tool for investigating the diverse roles of extracellular ATP in cellular signaling. The protocols and data presented here provide a solid foundation for designing and executing experiments in this exciting field. Researchers should always optimize concentrations and incubation times for their specific experimental system to ensure reliable and reproducible results. Furthermore, the rapid degradation of ATP in culture by ectonucleotidases should be considered when designing long-term experiments.

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